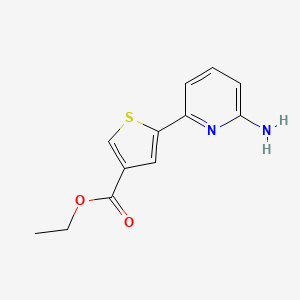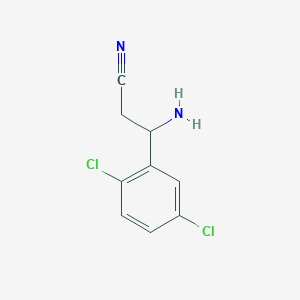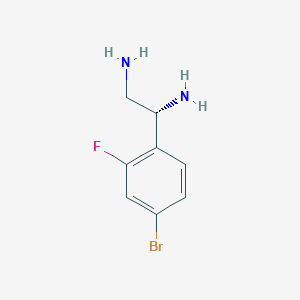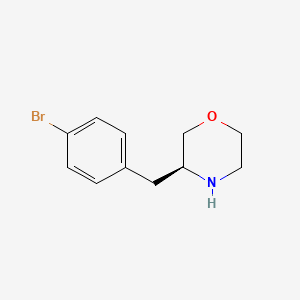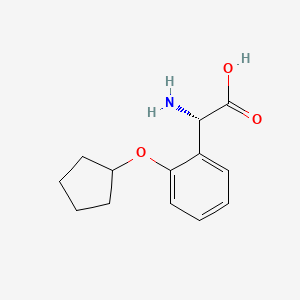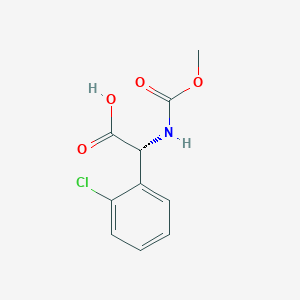
(R)-2-(2-Chlorophenyl)-2-((methoxycarbonyl)amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(2-Chlorophenyl)-2-((methoxycarbonyl)amino)acetic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a chlorophenyl group, a methoxycarbonyl group, and an amino acid moiety, making it a versatile molecule for synthetic and research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Chlorophenyl)-2-((methoxycarbonyl)amino)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and glycine derivatives.
Formation of Intermediate: The initial step involves the condensation of 2-chlorobenzaldehyde with glycine derivatives under basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.
Esterification: The amine is subsequently esterified with methoxycarbonyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of ®-2-(2-Chlorophenyl)-2-((methoxycarbonyl)amino)acetic acid may involve large-scale batch or continuous flow processes. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(2-Chlorophenyl)-2-((methoxycarbonyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
®-2-(2-Chlorophenyl)-2-((methoxycarbonyl)amino)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of ®-2-(2-Chlorophenyl)-2-((methoxycarbonyl)amino)acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, influencing various biochemical pathways. The presence of the chlorophenyl group allows for interactions with hydrophobic pockets in proteins, while the methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(2-Bromophenyl)-2-((methoxycarbonyl)amino)acetic acid: Similar structure with a bromine atom instead of chlorine.
®-2-(2-Fluorophenyl)-2-((methoxycarbonyl)amino)acetic acid: Contains a fluorine atom in place of chlorine.
®-2-(2-Methylphenyl)-2-((methoxycarbonyl)amino)acetic acid: Features a methyl group instead of chlorine.
Uniqueness
®-2-(2-Chlorophenyl)-2-((methoxycarbonyl)amino)acetic acid is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity.
Propriétés
Formule moléculaire |
C10H10ClNO4 |
|---|---|
Poids moléculaire |
243.64 g/mol |
Nom IUPAC |
(2R)-2-(2-chlorophenyl)-2-(methoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C10H10ClNO4/c1-16-10(15)12-8(9(13)14)6-4-2-3-5-7(6)11/h2-5,8H,1H3,(H,12,15)(H,13,14)/t8-/m1/s1 |
Clé InChI |
GTUZXWNEKXNDOE-MRVPVSSYSA-N |
SMILES isomérique |
COC(=O)N[C@H](C1=CC=CC=C1Cl)C(=O)O |
SMILES canonique |
COC(=O)NC(C1=CC=CC=C1Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL](/img/structure/B13044511.png)

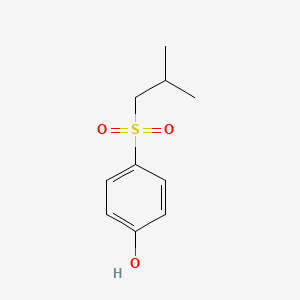
![6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13044531.png)
![Benzyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13044538.png)
